![molecular formula C25H17Cl2N3O2S B5186787 N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B5186787.png)
N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide
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Overview
Description
N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide, commonly known as DBCO-NH-Nap, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
DBCO-NH-Nap works by forming a covalent bond with biomolecules that contain azide groups. This reaction is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. DBCO-NH-Nap reacts with the azide group to form a stable triazole linkage, which allows for the detection and labeling of biomolecules.
Biochemical and Physiological Effects
DBCO-NH-Nap has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. This makes it an ideal chemical probe for use in various biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBCO-NH-Nap is its high reactivity towards azide groups, which allows for the rapid and efficient labeling of biomolecules. It is also stable under physiological conditions, which makes it suitable for use in vivo. However, DBCO-NH-Nap has some limitations. It requires the presence of copper ions for the CuAAC reaction to occur, which can be toxic to cells. Additionally, DBCO-NH-Nap is not suitable for use in certain applications, such as those involving living cells or tissues.
Future Directions
There are several future directions for the use of DBCO-NH-Nap in scientific research. One area of interest is the development of new methods for the detection and labeling of biomolecules using DBCO-NH-Nap. Another area of interest is the use of DBCO-NH-Nap in drug delivery applications, where it can be used to target specific cells or tissues. Additionally, there is potential for the development of new imaging techniques using DBCO-NH-Nap, which could have significant implications for medical diagnosis and treatment.
Conclusion
DBCO-NH-Nap is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high reactivity towards azide groups, stability under physiological conditions, and minimal biochemical and physiological effects make it an ideal chemical probe for use in various biological applications. While there are some limitations to its use, the future directions for the use of DBCO-NH-Nap in scientific research are promising and could have significant implications for medical diagnosis and treatment.
Synthesis Methods
The synthesis of DBCO-NH-Nap involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with aniline to form 2,4-dichlorobenzamide. This is followed by the reaction of 2,4-dichlorobenzamide with thiophosgene to form 2,4-dichlorobenzoyl isothiocyanate. The final step involves the reaction of 2,4-dichlorobenzoyl isothiocyanate with 1-naphthylamine to form DBCO-NH-Nap.
Scientific Research Applications
DBCO-NH-Nap has been widely used in scientific research due to its unique properties. It is commonly used as a chemical probe for the detection of biomolecules, including proteins and nucleic acids. DBCO-NH-Nap has been used in various applications, including bioconjugation, imaging, and drug delivery.
properties
IUPAC Name |
N-[[3-[(2,4-dichlorobenzoyl)amino]phenyl]carbamothioyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O2S/c26-16-11-12-21(22(27)13-16)24(32)28-17-7-4-8-18(14-17)29-25(33)30-23(31)20-10-3-6-15-5-1-2-9-19(15)20/h1-14H,(H,28,32)(H2,29,30,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCOQWRUMGWROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-{[(2,4-dichlorophenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide |
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